molecular formula C18H21N5O B6494641 2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole CAS No. 1334374-00-3

2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole

Cat. No.: B6494641
CAS No.: 1334374-00-3
M. Wt: 323.4 g/mol
InChI Key: SUWFYMTUYIUGAY-UHFFFAOYSA-N
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Description

2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical and medicinal chemistry . This compound, with its unique combination of indole and pyrazole moieties, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole core .

Scientific Research Applications

2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1H-pyrazole-4-carboxamide: A compound with a similar pyrazole moiety.

Uniqueness

2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is unique due to its combination of indole and pyrazole moieties, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1H-indol-2-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-18(17-14-15-4-1-2-5-16(15)20-17)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7,14,20H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWFYMTUYIUGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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